Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate
Description
IUPAC Nomenclature and Alternative Chemical Designations
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate , reflecting its substitution pattern and ionic form. The benzene ring is numbered such that the sulfonate groups occupy the 1- and 4-positions, while the amino (-NH₂) and methoxy (-OCH₃) groups reside at positions 2 and 5, respectively.
Alternative designations include:
- Sodium hydrogen-2-amino-5-methoxy-1,4-benzenedisulfonate
- Disodium 2-amino-5-methoxybenzene-1,4-disulfonate (when fully deprotonated).
The compound’s CAS registry number, 83400-03-7 , provides a unique identifier for regulatory and commercial purposes. Its molecular formula, C₇H₈NNaO₇S₂ , accounts for the sodium counterion balancing one sulfonate group, while the other remains protonated.
Molecular Formula and Crystallographic Data Analysis
The molecular formula C₇H₈NNaO₇S₂ corresponds to a molar mass of 246.26 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₇H₈NNaO₇S₂ |
| Molecular weight | 246.26 g/mol |
| CAS number | 83400-03-7 |
| Sulfonate groups | 1,4-positions on benzene ring |
| Functional groups | -NH₂ (2), -OCH₃ (5) |
Crystallographic data for this compound, such as unit cell parameters or space group symmetry, are not explicitly reported in the available literature. However, the planar benzene ring and electron-withdrawing sulfonate groups suggest a crystalline lattice stabilized by ionic interactions between sodium ions and sulfonate anions, alongside hydrogen bonding involving the amino and protonated sulfonate groups.
Stereochemical Configuration and Conformational Isomerism
The compound exhibits no stereoisomerism due to the absence of chiral centers. The benzene ring’s rigidity restricts conformational flexibility, though minor deviations may arise from rotational freedom in the methoxy group’s methyl moiety. The substituents’ electronic effects dominate its stereoelectronic profile:
- Amino group (-NH₂) : Electron-donating via resonance, increasing electron density at the ortho and para positions.
- Methoxy group (-OCH₃) : Electron-donating via resonance, directing electrophilic substitution to the para position relative to itself.
- Sulfonate groups (-SO₃⁻/H) : Strong electron-withdrawing effects, deactivating the ring toward electrophilic attack.
Conformational isomerism is negligible due to the aromatic system’s planarity. However, the protonated sulfonate group may engage in tautomeric equilibria under varying pH conditions, influencing solubility and reactivity.
Comparative Structural Analysis with Related Aromatic Sulfonates
A comparison with structurally analogous sulfonates reveals distinct differences in substitution patterns and physicochemical behavior:
Key distinctions :
- Sulfonate group count : The target compound’s dual sulfonate groups enhance water solubility and acidity compared to monosulfonated analogs like 2-amino-5-methoxybenzenesulfonic acid.
- Aromatic system : Unlike naphthalene-based sulfonates (e.g., 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid), the benzene core of the target compound lacks extended π-conjugation, reducing its UV-vis absorbance potential.
- Substituent effects : The methoxy group’s electron-donating capacity contrasts with the electron-withdrawing nature of sulfonate groups, creating regions of varied electron density that influence reactivity.
Properties
CAS No. |
83763-33-1 |
|---|---|
Molecular Formula |
C7H8NNaO7S2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
sodium;5-amino-2-methoxy-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C7H9NO7S2.Na/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14;/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14);/q;+1/p-1 |
InChI Key |
RHHHGLCTQKINES-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis generally begins with phenol as the raw material. The key steps involve:
Nitration of phenol : Phenol is treated with sulfuric acid and sodium nitrate under controlled temperature (10–15°C) and pH (4–6) to produce p-nitrophenol. The reaction mixture is cooled and stabilized to isolate the nitro compound.
Reduction of p-nitrophenol to p-aminophenol : The nitro group is reduced using zinc powder and hydrochloric acid under mild conditions to yield p-aminophenol, a crucial intermediate.
Sulfonation and Hydroxylation
Sulfonation of p-aminophenol : Concentrated sulfuric acid (90%) is slowly added to p-nitrophenol or p-aminophenol at controlled temperature (~35°C) and pressure (1.2 MPa) in the presence of catalytic reagents (e.g., Aladdin reagent). This step introduces sulfonic acid groups at the 1,4-positions on the benzene ring, forming 2-amino-5-hydroxybenzenesulfonic acid.
Conversion to sodium salt : The sulfonated product is treated with 15% sodium hydroxide solution at 50–55°C to form sodium 2-amino-5-sodiumoxyphenolate, improving solubility and reactivity for subsequent methylation.
Methylation to Introduce Methoxy Group
Methylation with methyl iodide (CH3I) : The sodium salt intermediate is reacted with methyl iodide at room temperature and atmospheric pressure for 30–40 minutes to convert the hydroxyl group into a methoxy group, yielding 2-amino-5-methoxysodium phenolate.
Acidification and crystallization : The methylated intermediate is heated to 105–115°C and treated with 65% sulfuric acid solution. After 50–70 minutes of reaction, the mixture is cooled in an ice bath to 5–7°C to precipitate crystals of 2-amino-5-methoxybenzenesulfonic acid, which can be filtered and dried.
Conversion to Sodium Hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate
- The disulphonate form is typically prepared by further sulfonation of 2-amino-5-methoxybenzenesulfonic acid or by sulfonation of the methoxy-substituted intermediate under controlled conditions to introduce the second sulfonate group at the 4-position, followed by neutralization with sodium hydroxide to yield the sodium hydrogen salt.
Summary Table of Key Preparation Steps
| Step | Reaction | Conditions | Key Reagents | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Nitration of phenol | 10–15°C, pH 4–6, 10–15 mL 70% H2SO4, sodium nitrate | Phenol, H2SO4, NaNO3 | p-Nitrophenol | Mild conditions, controlled pH |
| 2 | Reduction of nitro group | Room temp, Zn powder, HCl | p-Nitrophenol, Zn, HCl | p-Aminophenol | Efficient reduction |
| 3 | Sulfonation | 35–40°C, 1.2 MPa, 90% H2SO4, Aladdin reagent | p-Aminophenol, H2SO4 | 2-Amino-5-hydroxybenzenesulfonic acid | Catalyzed sulfonation |
| 4 | Neutralization | 50–55°C, 15% NaOH | 2-Amino-5-hydroxybenzenesulfonic acid, NaOH | Sodium 2-amino-5-sodiumoxyphenolate | Improves solubility |
| 5 | Methylation | Room temp, 30–40 min, CH3I | Sodium oxyphenolate, CH3I | 2-Amino-5-methoxysodium phenolate | Methylation of hydroxyl |
| 6 | Acidification & crystallization | 105–115°C, 65% H2SO4, ice bath cooling | Methylated intermediate, H2SO4 | 2-Amino-5-methoxybenzenesulfonic acid | High purity crystals |
| 7 | Further sulfonation & neutralization | Controlled sulfonation, NaOH neutralization | 2-Amino-5-methoxybenzenesulfonic acid | This compound | Final disulphonate salt |
Research Findings and Advantages of the Method
The described synthetic route is noted for its mild reaction conditions , avoiding harsh reagents and extreme temperatures, which reduces the formation of toxic by-products and carcinogens.
The process achieves a high yield of over 82% , significantly improving efficiency compared to traditional methods.
The product synthesized is biodegradable and environmentally friendly , addressing concerns about sulfonated aromatic compounds' persistence in the environment.
The use of sodium salts in intermediate steps enhances solubility and facilitates purification and isolation of the target compound.
Additional Notes on Preparation
The methylation step using methyl iodide is critical for introducing the methoxy group, which influences the compound's chemical properties and biological activity.
Sulfonation steps require careful control of temperature, pressure, and reagent addition rates to ensure selective substitution and avoid over-sulfonation or degradation.
The final crystallization step ensures the isolation of a pure, stable form of the compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonate groups can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced sulfonate groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate are best contextualized by comparing it to related aromatic disulphonates. Below is a detailed analysis:
Structural Analogs
Physicochemical Properties
- Solubility: All listed compounds exhibit high water solubility due to sulfonate groups. The methoxy group in the target compound may slightly reduce polarity compared to hydroxyl-containing analogs (e.g., 3-amino-5-hydroxynaphthalene derivative) .
- Stability : The absence of reactive azo or triazine groups (unlike the trisodium compound in ) suggests greater thermal stability for the target compound.
Functional and Industrial Relevance
- Dye and Pigment Applications: While the trisodium azo-triazine compound is explicitly used in dyes , the target compound’s amino and sulfonate groups align with structural motifs common in hair dyes (e.g., ACIDRED73 and ACIDRED87 in ). However, direct evidence of its use in cosmetics is lacking.
- Synthetic Flexibility: The methoxy group in the target compound may facilitate electrophilic substitution reactions, contrasting with the hydroxyl group in the 3-amino-5-hydroxynaphthalene derivative, which could participate in hydrogen bonding or acid-base reactions .
Research Findings and Limitations
- Data Gaps: No experimental data on solubility, toxicity, or specific industrial applications are provided in the evidence. Comparisons rely on structural extrapolation and registration timelines.
Biological Activity
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate, often referred to as a sulfonated derivative of methoxybenzene, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and relevant case studies.
This compound is characterized by its sulfonate groups that enhance its solubility and bioavailability. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative damage in cellular systems. This property is crucial in protecting cells from oxidative stress-related diseases.
- Inhibition of Tumor Growth : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve the disruption of microtubule dynamics, leading to cell cycle arrest.
Efficacy in Cell Line Studies
Recent investigations have demonstrated the compound's efficacy against several human tumor cell lines. The following table summarizes the antiproliferative activity observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 0.5 | Microtubule destabilization |
| HCT-116 | 0.4 | Cell cycle arrest (G2/M phase) |
| EA.hy926 (Endothelial) | 0.15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | >10 | Minimal activity |
Case Studies and Research Findings
Case Study 1: Antiproliferative Activity
In a study published in 2022, this compound was tested against eight human tumor cell lines using MTT assays. The results indicated significant antiproliferative effects with IC50 values ranging from 0.15 to 0.5 µM for sensitive cell lines . The study highlighted that specific derivatives exhibited tumor-type selectivity, suggesting potential for targeted therapy.
Case Study 2: Mechanistic Insights
Another investigation focused on the compound's role in disrupting tubulin polymerization. Fluorescent staining of microtubules revealed that treatment with this compound led to significant alterations in microtubule structure within melanoma cells . This disruption correlated with increased multipolar spindle formation during mitosis, indicating a potential mechanism for inducing cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
